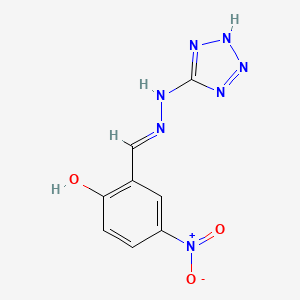![molecular formula C19H21ClN2O3 B6093939 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6093939.png)
1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of proteasomes, which are involved in the degradation of proteins. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone in lab experiments include its potent biological activities and its synthetic accessibility. However, there are also limitations to its use. For example, it may exhibit cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are many future directions for research on 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthetic route to improve its yield and purity. Additionally, it may be useful to explore its potential as a therapeutic agent for various diseases such as cancer, viral infections, and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxy-4-methoxybenzylamine in the presence of a base such as sodium hydroxide to form the intermediate product. This intermediate product is then reacted with pyrrolidin-2-one in the presence of a catalyst such as palladium on carbon to form the final product.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-25-18-7-6-13(8-17(18)23)10-21-15-9-19(24)22(12-15)11-14-4-2-3-5-16(14)20/h2-8,15,21,23H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPHLDXFFXJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(4-pyridinyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6093857.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-pyridinyl)propyl]propanamide](/img/structure/B6093864.png)

![7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093873.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)
![(2-{[2-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6093901.png)
![N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6093913.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6093920.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6093921.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B6093926.png)
![N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6093935.png)
![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6093944.png)
